Methyl 2-chlorobut-3-enoate
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Description
Methyl 2-chlorobut-3-enoate is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Methyl 2-chlorobut-3-enoate, a versatile chemical compound, plays a significant role in various chemical reactions and synthesis processes. Egorov et al. (2015) described its use in the reaction of hexachlorobutadiene with sodium methoxide, leading to the formation of methyl (Z)-4,4-dimethoxy-2-oxobut-3-enoate (Egorov, Gimalova, Khasanova, & Miftakhov, 2015). Additionally, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, showcasing its antimicrobial activity (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Organometallic Chemistry
In organometallic chemistry, this compound is used in the synthesis of novel triorganotin(IV) complexes, which are potential candidates for biodiesel production, as illustrated by Zubair et al. (2019) (Zubair, Sirajuddin, Haider, Hussain, Tahir, & Ali, 2019).
Pharmacological Research
While excluding information related to drug use, dosage, and side effects, it's noteworthy that the compound finds application in the synthesis of various pharmacologically relevant molecules. For instance, Drysdale et al. (2000) used it in the synthesis of potent inhibitors of kynurenine-3-hydroxylase, which could act as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).
Material Science and Catalysis
In material science, it's utilized in the development of novel adsorbents for solid-phase extraction, as demonstrated by Tu et al. (2011), who modified activated carbon with ethyl-3-(2-aminoethylamino)-2-chlorobut-2-enoate for the selective extraction of trace gold, palladium, and platinum (Tu, Lu, Chang, Li, Hu, Zhang, & Tian, 2011).
Properties
IUPAC Name |
methyl 2-chlorobut-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-3-4(6)5(7)8-2/h3-4H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHPZRFUOVMVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.